4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate
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Overview
Description
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dibenzo[b,e][1,4]diazepine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic uses, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-chlorobenzoate
- 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile
- N-[4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl]acetamide
Uniqueness
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxybenzoate group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C29H28N2O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H28N2O4/c1-29(2)16-24-26(25(32)17-29)27(31-23-7-5-4-6-22(23)30-24)18-8-14-21(15-9-18)35-28(33)19-10-12-20(34-3)13-11-19/h4-15,27,30-31H,16-17H2,1-3H3 |
InChI Key |
JSCOTZHDMRVFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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